Ano1-IN-1

Description

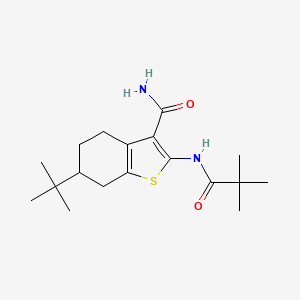

The exact mass of the compound 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is 336.18714931 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2S/c1-17(2,3)10-7-8-11-12(9-10)23-15(13(11)14(19)21)20-16(22)18(4,5)6/h10H,7-9H2,1-6H3,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDASIZKRQHFFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Ano1-IN-1 in Cancer Cells: An In-depth Technical Guide

Executive Summary

Anoctamin-1 (ANO1), a calcium-activated chloride channel, is increasingly recognized as a pivotal player in the progression of various cancers. Its overexpression is linked to enhanced cell proliferation, survival, and metastasis, making it a compelling therapeutic target. Ano1-IN-1 is a small molecule inhibitor designed to specifically target ANO1. This technical guide delineates the mechanism of action of this compound in cancer cells, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular and cellular effects. Through the inhibition of ANO1's channel activity, this compound triggers a cascade of downstream events, primarily involving the attenuation of critical oncogenic signaling pathways such as EGFR, MAPK/ERK, and PI3K/AKT. This ultimately leads to a significant reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing the inhibitor's efficacy, and visualizes the underlying signaling pathways.

Introduction to Anoctamin-1 (ANO1) in Cancer

ANO1 as a Calcium-Activated Chloride Channel

Anoctamin-1, also known as TMEM16A, is a protein that functions as a calcium-activated chloride channel (CaCC).[1][2] These channels are integral to various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2] In response to increased intracellular calcium levels, ANO1 facilitates the efflux of chloride ions, leading to membrane depolarization and the activation of downstream signaling events.

Overexpression of ANO1 in Various Cancers

A growing body of evidence has demonstrated the overexpression of ANO1 in a multitude of cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, prostate cancer, lung cancer, and gastrointestinal stromal tumors.[1][3] This overexpression is often associated with advanced tumor stages, poor prognosis, and resistance to therapy.[4][5][6] The gene encoding ANO1 is located on the chromosomal region 11q13, which is frequently amplified in several types of cancer.[4][5]

ANO1 as a Therapeutic Target

The critical role of ANO1 in promoting tumorigenesis has positioned it as a promising therapeutic target for cancer treatment.[1] The development of small molecule inhibitors, such as this compound and other compounds like CaCCinh-A01 and T16Ainh-A01, has provided valuable tools to probe the function of ANO1 in cancer and to explore its potential as a druggable target.[7][8]

This compound: An Inhibitor of ANO1

This compound is a small molecule compound designed to inhibit the function of the ANO1 channel. While the term "this compound" is used in a broader sense to refer to inhibitors of ANO1, this guide focuses on the collective mechanism of action of potent and specific ANO1 inhibitors that are structurally and functionally related. These inhibitors serve as crucial research tools to elucidate the downstream consequences of blocking ANO1 activity in cancer cells.

Mechanism of Action of this compound in Cancer Cells

The primary mechanism of action of this compound and similar inhibitors is the blockade of the ANO1 chloride channel. This initial event sets off a chain reaction that impacts multiple downstream signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of ANO1 Chloride Channel Activity

This compound directly binds to the ANO1 protein, thereby preventing the calcium-dependent efflux of chloride ions. This disruption of ion transport alters the cell's membrane potential and intracellular ionic homeostasis, which in turn affects the activity of various signaling proteins and pathways.

Downregulation of Key Signaling Pathways

Inhibition of ANO1 has been shown to significantly attenuate several pro-tumorigenic signaling cascades.

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers. Inhibition of ANO1 has been demonstrated to reduce the phosphorylation and activation of EGFR.[6][9][10][11] This is a critical event, as EGFR activation triggers multiple downstream pathways, including the MAPK/ERK and PI3K/AKT pathways. The interaction between ANO1 and EGFR may be direct, with evidence suggesting they can form a functional complex.[6][11]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Pharmacological or genetic inhibition of ANO1 leads to a decrease in the phosphorylation of key components of this pathway, such as MEK and ERK1/2.[8][10]

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival, growth, and metabolism. Inhibition of ANO1 has been shown to decrease the phosphorylation of AKT, a key kinase in this pathway, thereby promoting apoptosis and inhibiting proliferation.[4][10]

Calmodulin-dependent protein kinase II (CAMKII) is a calcium-activated kinase that plays a role in cell proliferation and survival. Inhibition of ANO1 has been shown to reduce CAMKII signaling, further contributing to the anti-cancer effects.[9][12]

Cellular Effects of this compound

The inhibition of these critical signaling pathways by this compound manifests in several key cellular outcomes that are detrimental to cancer cells.

A consistent finding across numerous studies is that the inhibition of ANO1 leads to a significant reduction in cancer cell proliferation.[7][9][13] This effect is observed in a variety of cancer cell lines, including those from prostate, colon, and lung cancers.[7][14]

This compound and other ANO1 inhibitors have been shown to induce programmed cell death, or apoptosis, in cancer cells.[7][9][13] This is evidenced by the increased expression of apoptotic markers such as cleaved PARP and activated caspases.[15]

Inhibition of ANO1 can also lead to cell cycle arrest, primarily at the G1 phase.[7][9][13] This prevents cancer cells from progressing through the cell cycle and dividing.

Quantitative Data on the Efficacy of ANO1 Inhibitors

The following tables summarize quantitative data from various studies on the efficacy of ANO1 inhibitors in different cancer cell lines. It is important to note that while "this compound" is a specific compound, much of the foundational research has been conducted with other well-characterized ANO1 inhibitors like CaCCinh-A01 and T16Ainh-A01. The data presented here reflects the broader effects of potent ANO1 inhibition.

IC50 Values of ANO1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| CaCCinh-A01 | Various | General | ~10 | [11] |

| CaCCinh-A01 | TMEM16A-expressing cells | General | 2.1 | [11] |

| T16Ainh-A01 | Various | General | < 1 | [8] |

| Idebenone | PC-3 | Prostate Cancer | Not specified | [3][16] |

| Idebenone | CFPAC-1 | Pancreatic Cancer | Not specified | [3][16] |

| cis-Resveratrol | PC-3 | Prostate Cancer | 10.6 | [15] |

| trans-Resveratrol | PC-3 | Prostate Cancer | 102 | [15] |

| Ani-D2 | PC-3 | Prostate Cancer | 2.64 | [17] |

Effects on Cell Cycle Distribution

| Treatment | Cell Line | % of Cells in G1 Phase | % of Cells in S Phase | Reference |

| Control shRNA | HT-29 | 68.08% | 24.6% | [9] |

| ANO1 shRNA 1 | HT-29 | 84.07% | 11.72% | [9] |

| ANO1 shRNA 3 | HT-29 | 76.02% | 12.42% | [9] |

Effects on Cell Migration

| Treatment (30 µM) | Cell Line | Inhibition of Migration (%) at 36h | Reference |

| CaCCinh-A01 | PC-3 | 80.5% | [9] |

| T16Ainh-A01 | PC-3 | 68.4% | [9] |

| CaCCinh-A01 | BEAS-2B | 55.6% | [9] |

| T16Ainh-A01 | BEAS-2B | 50.3% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[4][13][18]

-

Solubilization: Remove the MTT solution and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4][13][18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4][13][18]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Protocol:

-

Treatment: Treat cancer cells with this compound at the desired concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).[5]

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5]

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[5]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines | PLOS One [journals.plos.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 7. kumc.edu [kumc.edu]

- 8. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CaCCinh-A01 - Immunomart [immunomart.com]

- 12. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel ANO1 Inhibitor from Mallotus apelta Extract Exerts Anticancer Activity through Downregulation of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

The Interplay of Anoctamin-1 (ANO1) and the EGFR Signaling Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the functional relationship between Anoctamin-1 (ANO1), a calcium-activated chloride channel, and the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. Herein, we detail the molecular interactions, downstream signaling consequences, and experimental methodologies for studying the potent and selective ANO1 inhibitor, Ano1-IN-1.

Core Interaction: A Synergistic Relationship in Cancer Progression

Emerging evidence has solidified a critical functional and physical interaction between ANO1 and EGFR in various cancers, including head and neck squamous cell carcinoma (HNSCC) and glioblastoma.[1][2] This interplay establishes a positive feedback loop that promotes cancer cell proliferation, survival, and migration.

ANO1 and EGFR form a functional complex within the cell membrane.[1] This interaction is crucial for stabilizing EGFR protein levels and facilitating its signaling cascade.[3] The transmembrane and juxtamembrane domains of EGFR are critical for this interaction.[1] Mechanistically, ANO1 appears to protect EGFRvIII, a constitutively active mutant of EGFR, from proteasomal degradation by directly binding to it.[3]

Conversely, activation of EGFR signaling leads to an elevation in ANO1 protein levels, creating a feed-forward mechanism that amplifies oncogenic signals.[1] Inhibition of ANO1, either through genetic knockdown or pharmacological intervention, results in decreased EGFR phosphorylation and subsequent attenuation of downstream pro-survival pathways, including the PI3K/AKT and MAPK/ERK pathways.[4][5]

This compound: A Potent Inhibitor of the ANO1 Channel

This compound has been identified as a selective and potent inhibitor of the ANO1 calcium-activated chloride channel. Its inhibitory activity is crucial for dissecting the role of ANO1 in cellular processes and for its potential as a therapeutic agent.

Quantitative Data on ANO1 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant ANO1 inhibitors. This data is essential for designing experiments and for comparative analysis of inhibitor efficacy.

| Inhibitor | Target | IC50 Value (µM) | Cell Line/System | Reference |

| This compound | ANO1 | 2.56 | Not Specified | [3] |

| This compound | ANO2 | 15.43 | Not Specified | [3] |

| Ano1-IN-2 | ANO1 | 1.75 | Not Specified | [6] |

| Ano1-IN-2 | ANO2 | 7.43 | Not Specified | [6] |

| CaCCinh-A01 | ANO1 | 2.5 - >20 (cell viability) | Various HNSCC, ESCC, and breast cancer cell lines | [4] |

| T16Ainh-A01 | ANO1 | 1 | FRT cells expressing hANO1 | [7] |

| MONNA | ANO1 | 1.27 | hANO1 | [7] |

| Ani9 | ANO1 | 0.08 | FRT cells expressing hANO1 | [7] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the ANO1-EGFR axis and to guide experimental design, we provide the following diagrams generated using the DOT language for Graphviz.

The EGFR Signaling Pathway and the Role of ANO1

This diagram illustrates the canonical EGFR signaling cascade and highlights the multifaceted involvement of ANO1.

Proposed Mechanism of this compound Action

This diagram illustrates the proposed mechanism by which this compound disrupts the synergistic relationship between ANO1 and EGFR, leading to reduced cancer cell proliferation.

Experimental Workflow: Investigating this compound Effects

This diagram outlines a typical experimental workflow to investigate the impact of this compound on the EGFR signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to study the effects of this compound on the EGFR signaling pathway. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (or other inhibitors) for a specified duration (e.g., 72 hours).[8] Include a vehicle control (e.g., DMSO).

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[8]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[8]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using appropriate software.

Immunoprecipitation (IP) of the ANO1-EGFR Complex

This protocol is for the co-immunoprecipitation of ANO1 and EGFR to confirm their physical interaction.

-

Cell Lysis: Lyse treated or untreated cells with ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1% Nonidet P-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm for 20 minutes at 4°C) to pellet cell debris.

-

Pre-clearing (Optional): Incubate the supernatant with protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against either ANO1 or EGFR overnight at 4°C with gentle rotation.

-

Bead Capture: Add protein A/G agarose or magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads three to four times with wash buffer (a less stringent version of the lysis buffer) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the eluted proteins by Western Blotting.

Western Blotting for Phosphorylated EGFR and Downstream Targets

This protocol is for detecting the phosphorylation status of EGFR, AKT, and ERK.

-

Sample Preparation: Lyse cells as described in the IP protocol and determine the protein concentration.

-

Denaturation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 10-50 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total forms of the proteins (total EGFR, total AKT, total ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The intricate relationship between ANO1 and the EGFR signaling pathway presents a compelling avenue for therapeutic intervention in cancer. The selective inhibitor this compound provides a valuable tool for further elucidating this interaction and for developing novel anti-cancer strategies. The protocols and data presented in this guide are intended to facilitate and standardize research in this promising field. Further investigation into the quantitative effects of this compound on downstream EGFR signaling is warranted to fully characterize its mechanism of action.

References

- 1. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. ANO1 regulates the maintenance of stemness in glioblastoma stem cells by stabilizing EGFRvIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ANO1/TMEM16A interacts with EGFR and correlates with sensitivity to EGFR-targeting therapy in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of CaMKIIβ Inhibits ANO1-Mediated Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anoctamins and Calcium Signalling: An Obstacle to EGFR Targeted Therapy in Glioblastoma? [mdpi.com]

The Role of Anoctamin-1 Inhibition in Gastrointestinal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that is significantly overexpressed in a variety of gastrointestinal (GI) cancers, including colorectal, gastric, pancreatic, liver, and gastrointestinal stromal tumors (GISTs).[1][2][3] Its elevated expression is frequently correlated with increased tumor growth, metastasis, and poor patient prognosis, making it a compelling therapeutic target.[2] This technical guide focuses on the role of ANO1 inhibitors, specifically the potent and selective small molecule T16Ainh-A01 (referred to herein as Ano1-IN-1), in mediating anti-tumor effects in GI cancer models. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways and workflows involved.

Introduction to Anoctamin-1 (ANO1) in Gastrointestinal Cancer

ANO1 is a crucial regulator of cellular processes such as proliferation, migration, and apoptosis.[4] In the context of GI cancers, the gene encoding ANO1 is often found on the 11q13 chromosomal region, which is frequently amplified in several cancer types.[2] This amplification leads to the overexpression of the ANO1 protein.[2] Functionally, ANO1 activity has been shown to promote cancer progression by activating key oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) pathway and its downstream effectors: the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT) cascades.[4] Inhibition of ANO1, therefore, presents a strategic approach to disrupt these pro-tumorigenic signals.

This compound (T16Ainh-A01): A Potent Inhibitor of ANO1

This compound (T16Ainh-A01) is an aminophenylthiazole compound that functions as a potent and specific inhibitor of the ANO1 channel.[5] It effectively blocks ANO1-mediated chloride currents with a half-maximal inhibitory concentration (IC50) of approximately 1 µM.[5][6] By blocking the channel's activity, this compound disrupts the downstream signaling pathways that drive cancer cell proliferation and survival.

Quantitative Effects of ANO1 Inhibition in GI Cancer Models

The inhibition of ANO1 by this compound or through genetic knockdown (shRNA) results in measurable anti-cancer effects in vitro. These effects include a reduction in cell viability, an induction of programmed cell death (apoptosis), and an arrest of the cell cycle, primarily at the G0/G1 phase.

Table 1: Effect of this compound (T16Ainh-A01) on Cell Viability in Colorectal Cancer Cell Lines

| Cell Line | Treatment | Effect on Viability | Source |

| SW620 (High Metastatic Potential) | This compound (T16Ainh-A01) | Dose-dependent decrease in cell proliferation. | [2][7][8] |

| SW480 (Primary Tumor) | This compound (T16Ainh-A01) | No significant decrease in proliferation. | [2][7] |

| HT-29 | This compound (T16Ainh-A01) | Weak inhibitory effect on cell viability at 30 µM. | [3][9] |

| HCT116 | This compound (T16Ainh-A01) | Weak inhibitory effect on cell viability at 30 µM. | [3][9] |

Table 2: Effect of ANO1 Knockdown on Cell Cycle Distribution in SW620 Colorectal Cancer Cells

| Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Source |

| Control shRNA | 34.0 ± 2.1% | 54.2 ± 1.5% | 11.9 ± 0.6% | [7] |

| ANO1 shRNA #1 | 50.3 ± 1.8% | 39.5 ± 1.1% | 10.2 ± 0.7% | [7] |

| ANO1 shRNA #2 | 51.8 ± 1.1% | 38.8 ± 0.9% | 9.4 ± 0.2% | [7] |

Signaling Pathways and Experimental Workflows

ANO1 Signaling Pathway in Gastrointestinal Cancer

ANO1 overexpression contributes to tumorigenesis by activating EGFR, which in turn stimulates the pro-survival and pro-proliferative PI3K/AKT and MAPK/ERK signaling pathways. This compound inhibits the initial activity of the ANO1 channel, leading to the downregulation of these critical pathways.

Experimental Workflow: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Workflow: Apoptosis (Annexin V / PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle.

Detailed Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is adapted for assessing the effect of this compound on the viability of adherent GI cancer cells.[1]

-

Cell Plating: Seed adherent GI cancer cells (e.g., SW620, HT-29) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (T16Ainh-A01) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC / PI) Protocol

This protocol details the steps for quantifying apoptosis via flow cytometry.[6][10][11][12]

-

Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentration of this compound for the specified time. Include both negative (vehicle) and positive (e.g., staurosporine-treated) controls.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Trypsin-EDTA. Combine all cells from each condition.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). The cell concentration should be approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL) to the 100 µL cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.

-

Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Healthy cells: Annexin V-negative / PI-negative (Lower Left quadrant).

-

Early apoptotic cells: Annexin V-positive / PI-negative (Lower Right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive (Upper Right quadrant).

-

Cell Cycle Analysis (Propidium Iodide) Protocol

This protocol is for analyzing cell cycle distribution by staining DNA with propidium iodide.[4][13][14]

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells per sample.

-

Washing: Wash cells once with PBS.

-

Fixation: Resuspend the cell pellet by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.

-

Incubation: Fix the cells for at least 30 minutes (or up to several weeks) at 4°C.

-

Rehydration: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS to rehydrate the cells.

-

RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A to degrade RNA, ensuring that PI only stains DNA. Incubate for 30 minutes at 37°C.

-

PI Staining: Add PI to a final concentration of 50 µg/mL.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets. The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).

Western Blot Protocol for Signaling Pathway Analysis (p-ERK, p-AKT)

This protocol outlines the detection of key phosphorylated proteins in the MAPK/ERK and PI3K/AKT pathways.[15][16][17][18]

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2, phospho-AKT (Ser473), total ERK1/2, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer according to the manufacturer's recommendations (typically 1:1000).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the activation status of the pathways.

Conclusion

The inhibition of ANO1, particularly with small molecules like this compound (T16Ainh-A01), represents a promising therapeutic strategy for gastrointestinal cancers. By disrupting the ANO1 channel's function, this compound effectively downregulates critical oncogenic signaling through the MAPK/ERK and PI3K/AKT pathways. This leads to reduced cell proliferation, G1 cell cycle arrest, and the induction of apoptosis in GI cancer models. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to further investigate and validate the anti-tumor potential of targeting ANO1 in preclinical and translational settings.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. protocols.io [protocols.io]

- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Inhibition of TMEM16A Expression Suppresses Growth and Invasion in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. scispace.com [scispace.com]

- 13. corefacilities.iss.it [corefacilities.iss.it]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Role of Ano1-IN-1 in the Modulation of Mucus Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucus hypersecretion is a significant pathophysiological feature in a range of respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD), leading to airway obstruction and recurrent infections.[1] Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), has emerged as a key player in this process.[2] ANO1 is a calcium-activated chloride channel (CaCC) that is highly expressed in mucus-producing goblet cells of the airway epithelium.[3] Its activation leads to chloride and bicarbonate ion efflux, which drives fluid secretion and is believed to be crucial for proper mucus hydration and release.[1][3] In inflammatory airway diseases, the expression and activity of ANO1 are often upregulated, correlating with excessive mucus production.[4] Consequently, the inhibition of ANO1 presents a promising therapeutic strategy for mitigating mucus hypersecretion. This technical guide provides an in-depth overview of the effects of a specific ANO1 inhibitor, Ano1-IN-1 (also known as T16Ainh-A01), on mucus secretion, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Ano1 Signaling Pathway in Mucus Secretion

The secretion of mucus is a complex process regulated by various signaling pathways that converge on the activation of ANO1. Inflammatory mediators, such as Interleukin-13 (IL-13), are known to upregulate the expression of both ANO1 and the primary airway mucin, MUC5AC.[5][6] The activation of G protein-coupled receptors (GPCRs) by agonists like ATP leads to an increase in intracellular calcium, which in turn activates ANO1.[7] This activation results in the secretion of chloride and bicarbonate ions, creating an osmotic gradient that drives water into the airway lumen, a process essential for the hydration and transport of mucus.[1][3]

Effect of this compound on Mucus Secretion

This compound is a small molecule inhibitor of the ANO1 channel. Its primary mechanism of action is the direct blockage of the channel pore, thereby preventing the efflux of chloride and bicarbonate ions.[8] This action disrupts the ion and fluid secretion necessary for mucus hydration and release, leading to a reduction in overall mucus secretion.[2]

Quantitative Data on Ano1 Inhibitors

While specific dose-response data for this compound's effect on mucus secretion is not extensively detailed in publicly available literature, its impact on the underlying ion transport and related cellular processes has been quantified. The following tables summarize key quantitative findings for this compound and other relevant ANO1 inhibitors.

| Inhibitor | Parameter | Cell/Tissue Type | Value | Reference |

| This compound | IC₅₀ for ANO1 current inhibition | FRT cells expressing human ANO1 | ~1 µM | [9] |

| This compound | Inhibition of UTP-dependent Cl⁻ current | Primary human bronchial epithelial cells | ~70% inhibition at 10 µM | [10] |

| This compound | Inhibition of cell migration | PC-3 cells | 68.4% at 30 µM | [11] |

| This compound | Inhibition of cell migration | BEAS-2B cells | 50.3% at 30 µM | [11] |

Table 1: Quantitative effects of this compound on cellular processes.

| Inhibitor | Effect on Mucus Secretion | Model System | Concentration | Reference |

| This compound | Attenuated IL-13-induced MUC5AC secretion | Human nasal polyp epithelial cells | Not specified | [5] |

| Niclosamide | Strongly inhibited ATP-induced Ca²⁺ increase and ANO1 activation | Human CF airway epithelial cells (CFBE) | 200 nM | [4] |

| Benzbromarone | Strongly inhibited ATP-induced Ca²⁺ increase and ANO1 activation | Human CF airway epithelial cells (CFBE) | 1 µM | [4] |

| Niclosamide | Reduced goblet cell metaplasia and mucus production | Asthmatic mice (in vivo) | Not specified | [12] |

Table 2: Effects of various ANO1 inhibitors on mucus secretion.

Experimental Protocols

To assess the effect of this compound on mucus secretion, a well-defined in vitro experimental workflow is essential. The following protocol provides a detailed methodology for such an investigation using primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI).

Experimental Workflow

Detailed Methodology: MUC5AC Quantification by ELISA

1. Cell Culture and Differentiation:

-

Primary HBE cells are seeded on permeable supports (e.g., Transwell inserts).

-

Cells are cultured in an appropriate growth medium until confluent.

-

Once confluent, the apical medium is removed to establish an air-liquid interface (ALI), and the cells are maintained in a differentiation medium for 4-6 weeks to form a well-differentiated mucociliary epithelium.

2. Induction of Mucus Hypersecretion:

-

Differentiated HBE cultures are treated with a pro-inflammatory cytokine, such as IL-13 (e.g., 10 ng/mL), in the basolateral medium for a specified period (e.g., 7-14 days) to induce goblet cell metaplasia and MUC5AC hypersecretion.[5][13]

3. Treatment with this compound:

-

Following the induction period, the apical surface of the cultures is washed to remove accumulated mucus.

-

Fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) or vehicle control (DMSO) is added to the basolateral compartment.

-

The cells are incubated for a defined period (e.g., 24 hours).

4. Collection of Apical Secretions:

-

After the treatment period, a known volume of a suitable buffer (e.g., PBS) is added to the apical surface of the cultures.

-

The apical surface is gently washed to collect the secreted mucus.

-

The collected samples are stored at -80°C until analysis.

5. Quantification of MUC5AC by ELISA:

-

A sandwich ELISA kit for human MUC5AC is used for quantification.[14][15]

-

The collected apical secretions are diluted as necessary.

-

The ELISA is performed according to the manufacturer's protocol, which typically involves the following steps:

-

Coating a microplate with a MUC5AC capture antibody.

-

Adding standards and samples to the wells.

-

Incubating with a biotinylated detection antibody.

-

Adding an avidin-HRP conjugate.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

6. Data Analysis:

-

A standard curve is generated using the absorbance values of the MUC5AC standards.

-

The concentration of MUC5AC in the samples is calculated from the standard curve.

-

The percentage inhibition of MUC5AC secretion by this compound at each concentration is determined relative to the vehicle-treated control.

-

An IC₅₀ value can be calculated by fitting the dose-response data to a suitable pharmacological model.

Logical Relationships and Therapeutic Potential

The inhibition of ANO1 by this compound offers a targeted approach to reducing mucus hypersecretion. The logical framework for its therapeutic potential is based on the direct relationship between ANO1 channel activity and the downstream events leading to mucus accumulation in the airways.

Conclusion

This compound, as a specific inhibitor of the ANO1 calcium-activated chloride channel, holds significant potential as a therapeutic agent for managing mucus hypersecretion in respiratory diseases. By blocking the ion transport that is fundamental to mucus hydration and release, this compound can effectively reduce excessive mucus production. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of this compound and other ANO1 inhibitors. Further research focusing on the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel treatments for patients suffering from the debilitating effects of mucus hypersecretion.

References

- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 4. Inhibition of mucus secretion by niclosamide and benzbromarone in airways and intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TMEM16A-Mediated Mucin Secretion in IL-13-Induced Nasal Epithelial Cells From Chronic Rhinosinusitis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TMEM16A Mediates Mucus Production in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potentiating TMEM16A does not stimulate airway mucus secretion or bronchial and pulmonary arterial smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Association of TMEM16A chloride channel overexpression with airway goblet cell metaplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. peerj.com [peerj.com]

- 14. assaygenie.com [assaygenie.com]

- 15. cosmobiousa.com [cosmobiousa.com]

Ano1 (TMEM16A) as a Therapeutic Target in Asthma: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), has emerged as a promising therapeutic target for asthma. This calcium-activated chloride channel is highly expressed in airway smooth muscle (ASM) cells and mucus-producing goblet cells, where it plays a pivotal role in the pathophysiology of the disease.[1][2] This technical guide provides a comprehensive overview of ANO1's role in asthma, the therapeutic potential of its inhibition, and detailed experimental protocols for its investigation. While the focus is on the therapeutic strategy of ANO1 inhibition, it is important to note that specific preclinical data for the inhibitor "Ano1-IN-1" in asthma models is not extensively available in the public domain. Therefore, this guide will utilize data from other well-characterized ANO1 inhibitors to illustrate the potential efficacy of this therapeutic approach.

The Role of ANO1 in Asthma Pathophysiology

ANO1 is a key player in two central features of asthma: bronchoconstriction and mucus hypersecretion.[1][3]

1.1. Airway Smooth Muscle Contraction and Hyperresponsiveness

In ASM cells, the activation of G-protein coupled receptors (GPCRs) by various bronchoconstrictors such as acetylcholine (via muscarinic receptors) and histamine leads to the activation of Phospholipase C (PLC).[1] PLC, in turn, generates inositol 1,4,5-trisphosphate (IP3), which binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[1] The subsequent increase in cytosolic Ca2+ activates ANO1 channels on the plasma membrane.[1]

The opening of ANO1 channels results in an efflux of chloride ions (Cl-), leading to membrane depolarization. This depolarization activates voltage-gated Ca2+ channels (VGCCs), causing a further influx of extracellular Ca2+.[1] The elevated intracellular Ca2+ concentration ultimately leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent contraction of the airway smooth muscle, contributing to airway narrowing and hyperresponsiveness.[1] Studies have shown that high expression levels of ANO1 in ASM are linked to airway hyperresponsiveness.[1]

1.2. Mucus Hypersecretion

ANO1 is highly expressed in airway goblet cells, the primary producers of mucus.[1] Inflammatory mediators prevalent in asthma, such as interleukin-13 (IL-13), upregulate the expression of ANO1 in these cells.[4] The activation of ANO1 in goblet cells mediates the secretion of chloride and bicarbonate ions into the airway lumen.[1] This ion movement drives water secretion, which is essential for hydrating and facilitating the release of stored mucins, such as MUC5AC.[1] In asthmatic conditions, the hyperactivity of ANO1 contributes to the excessive production and secretion of mucus, leading to airway obstruction.[1][2] Inhibition of ANO1 has been shown to significantly reduce epithelial mucus secretion.[1]

Therapeutic Strategy: Inhibition of ANO1

Targeting ANO1 with small molecule inhibitors presents a novel therapeutic strategy for asthma. By blocking ANO1, these inhibitors can simultaneously address both bronchoconstriction and mucus hypersecretion, the two main contributors to airway obstruction in asthma.[1][5] Several preclinical studies using various ANO1 inhibitors have demonstrated promising results in asthma models.[1][6]

Quantitative Data on ANO1 Inhibitors

While specific quantitative data for this compound in asthma models are limited, the following tables summarize the efficacy of other well-characterized ANO1 inhibitors from preclinical studies. This data provides a strong rationale for the therapeutic potential of this class of compounds.

Table 1: In Vitro Potency of ANO1 Inhibitors

| Inhibitor | Assay System | IC50 | Reference |

| T16Ainh-A01 | Human ANO1 expressed in FRT cells | 1 µM | [4] |

| Ani9 | Human ANO1 expressed in FRT cells | 0.08 µM | [7] |

| Benzbromarone | High-throughput screening | Identified as a potent inhibitor | [1] |

| Niclosamide | Not specified | Identified as a potent inhibitor | [1] |

Table 2: Efficacy of ANO1 Inhibitors in Preclinical Asthma Models

| Inhibitor | Animal Model | Effect | Quantitative Data | Reference |

| Benzbromarone | Ovalbumin-sensitized mouse model | Inhibition of ASM contraction and hyperresponsiveness | Data not specified | [1] |

| Niclosamide | Asthma models | Mitigation of bronchoconstriction and reduction of mucus secretion | Data not specified | [1] |

| T16Ainh-A01 | Guinea pig asthma model | Attenuation of IL-13 induced mucin secretion | Data not specified | [4] |

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of ANO1-Mediated Airway Smooth Muscle Contraction

References

- 1. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TMEM16A/ANO1: Current Strategies and Novel Drug Approaches for Cystic Fibrosis | MDPI [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ANO1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Agonism of the TMEM16A calcium-activated chloride channel modulates airway smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ANO1 Channels in Smooth Muscle Contraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in the regulation of smooth muscle contraction across various tissues, including vascular, airway, gastrointestinal, and uterine smooth muscle.[1][2][3] Its function is integral to numerous physiological processes, and its dysregulation has been implicated in pathological conditions such as hypertension, asthma, and gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the function of ANO1 channels in smooth muscle contraction, detailing its mechanism of action, regulation, and the experimental methodologies used to study its activity.

Core Function of ANO1 in Smooth Muscle Contraction

The primary role of ANO1 in smooth muscle cells is to contribute to membrane depolarization. Smooth muscle cells maintain a relatively high intracellular chloride concentration. Upon activation by an increase in intracellular calcium ([Ca²⁺]i), ANO1 channels open, leading to an efflux of chloride ions down their electrochemical gradient. This outflow of negative charge results in depolarization of the cell membrane.

This depolarization has a critical downstream effect: the activation of voltage-gated L-type calcium channels (VGCCs).[1][2] The opening of VGCCs allows an influx of extracellular calcium, further increasing [Ca²⁺]i. This amplification of the calcium signal is the direct trigger for the calmodulin-dependent activation of myosin light chain kinase (MLCK), leading to the phosphorylation of the myosin light chain (MLC), cross-bridge cycling, and ultimately, smooth muscle contraction.[1]

Quantitative Data on ANO1 Channel Properties and Pharmacology

A clear understanding of the biophysical and pharmacological properties of ANO1 is crucial for targeted drug development. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Cell Type/Condition | Reference |

| Biophysical Properties | |||

| Single-Channel Conductance | 7.8 pS | Interstitial Cells of Cajal | [4] |

| Pharmacological Inhibition | |||

| Niflumic Acid (IC₅₀) | 4.8 µM | Interstitial Cells of Cajal | [4] |

| T16Ainh-A01 (IC₅₀) | 1 µM | HEK293 cells expressing human ANO1 | |

| Benzbromarone | Inhibits methacholine-induced contraction | Human airway smooth muscle | |

| MONNA (IC₅₀) | 1.27 µmol/L | HEK293 cells expressing human ANO1 | |

| Ani9 (IC₅₀) | 0.08 µmol/L | FRT cells expressing human ANO1 | |

| Effects of Genetic Modulation | |||

| ANO1 Knockout | Loss of slow waves and irregular contractility | Mouse jejunum smooth muscle | |

| ANO1 Knockdown | Reduced pressure-induced vasoconstriction | Cerebral artery smooth muscle cells |

Signaling Pathways Involving ANO1

The activation and function of ANO1 are intricately linked with several key signaling pathways within the smooth muscle cell.

Calcium Signaling Cascade

The canonical pathway for ANO1 activation begins with an initial rise in intracellular calcium. This can be triggered by various stimuli, including:

-

G-protein coupled receptors (GPCRs): Agonists such as acetylcholine (via muscarinic receptors), serotonin, and endothelin-1 bind to their respective GPCRs, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃Rs) on the sarcoplasmic reticulum (SR), causing the release of stored calcium.[5]

-

Ryanodine Receptors (RyRs): In some smooth muscle types, calcium-induced calcium release (CICR) via RyRs on the SR can also contribute to the rise in [Ca²⁺]i.

-

TRP Channels: Transient Receptor Potential (TRP) channels, such as TRPC6, can mediate calcium influx, which in turn activates ANO1. Evidence suggests a close physical and functional coupling between TRPC6 and ANO1 in cerebral artery myocytes.

The subsequent ANO1-mediated depolarization and activation of L-type calcium channels create a positive feedback loop, amplifying the calcium signal and sustaining the contraction.

Regulation by Protein Kinases and Other Factors

The activity of ANO1 is not solely dependent on calcium but is also modulated by other signaling molecules and post-translational modifications.

-

Protein Kinase C (PKC): DAG, produced alongside IP₃, activates PKC, which can modulate smooth muscle contraction through various mechanisms, including potential phosphorylation of ANO1 or other components of the contractile machinery.

-

RhoA/Rho-kinase Pathway: ANO1 has been shown to influence the RhoA/Rho-kinase pathway, which plays a crucial role in calcium sensitization of the contractile apparatus by inhibiting myosin light chain phosphatase (MLCP).[1] Knockdown of ANO1 can abolish angiotensin II-induced RhoA activation.[1]

-

Mechanosensitivity: In some tissues, such as cerebral arteries, ANO1 channels are mechanosensitive and can be activated by cell swelling or stretch, contributing to myogenic tone.[1][2]

Experimental Protocols

To investigate the function of ANO1 channels in smooth muscle, several key experimental techniques are employed.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated smooth muscle cells.

Objective: To record ANO1-mediated chloride currents.

Protocol:

-

Cell Isolation:

-

Dissect smooth muscle tissue (e.g., a segment of an artery, trachea, or intestine) in ice-cold, oxygenated physiological salt solution (PSS).

-

Enzymatically digest the tissue using a combination of enzymes such as papain, collagenase, and elastase to liberate single smooth muscle cells.

-

Gently triturate the tissue to release the cells and plate them on glass coverslips.

-

-

Recording Solutions:

-

External Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 10 HEPES, 10 glucose, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with NMDG. This solution is designed to eliminate currents from other ions.

-

Pipette (Internal) Solution (in mM): 140 CsCl, 10 HEPES, 10 glucose, 1 EGTA, 1 MgATP, 0.2 NaGTP; pH adjusted to 7.2 with CsOH. The free Ca²⁺ concentration is buffered to a known level (e.g., 200 nM) to control the basal activation of ANO1.

-

-

Recording Procedure:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit and measure the whole-cell currents.

-

To isolate ANO1 currents, apply specific blockers (e.g., T16Ainh-A01, Ani9) and subtract the remaining current from the total current. Alternatively, stimulate the cell with a calcium-mobilizing agonist (e.g., ATP) to activate ANO1 channels.

-

Isometric Tension Measurement

This technique measures the contractile force generated by intact smooth muscle tissue strips.

Objective: To assess the effect of ANO1 modulators on smooth muscle contraction.

Protocol:

-

Tissue Preparation:

-

Dissect smooth muscle tissue into rings or strips (e.g., 2-4 mm in length).

-

Mount the tissue in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g for aortic rings).

-

Test the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).

-

-

Experimental Procedure:

-

After washing out the KCl, allow the tissue to return to baseline.

-

Pre-incubate the tissue with an ANO1 inhibitor (e.g., T16Ainh-A01) or vehicle for a defined period (e.g., 20-30 minutes).

-

Construct a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine, carbachol).

-

Record the force generated at each agonist concentration.

-

-

Data Analysis:

-

Normalize the contractile responses to the maximum contraction induced by KCl.

-

Compare the concentration-response curves in the presence and absence of the ANO1 inhibitor to determine its effect on agonist-induced contraction.

-

Intracellular Calcium Imaging

This method visualizes and quantifies changes in intracellular calcium concentration in response to stimuli.

Objective: To measure changes in [Ca²⁺]i associated with ANO1 activity.

Protocol:

-

Cell Preparation and Dye Loading:

-

Isolate smooth muscle cells as described for patch-clamp electrophysiology.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at room temperature.

-

Wash the cells to remove excess extracellular dye and allow for de-esterification of the AM ester within the cells.

-

-

Imaging:

-

Mount the coverslip with the loaded cells on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

-

Record baseline fluorescence ratios before applying any stimulus.

-

-

Stimulation and Recording:

-

Perfuse the cells with a solution containing a contractile agonist to induce a calcium response.

-

To investigate the role of ANO1, pre-incubate the cells with an ANO1 inhibitor and then stimulate with the agonist.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Calibrate the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation, if required.

-

Compare the amplitude and kinetics of the calcium transients in the presence and absence of ANO1 modulators.

-

Conclusion

ANO1 channels are critical players in the complex machinery of smooth muscle contraction. Their role as calcium-activated chloride channels that promote membrane depolarization places them at a key control point in excitation-contraction coupling. A thorough understanding of their function, regulation, and interaction with other signaling molecules is essential for the development of novel therapeutic strategies for a range of smooth muscle-related disorders. The experimental techniques outlined in this guide provide a robust framework for researchers to further unravel the intricacies of ANO1 signaling and to identify and characterize new pharmacological agents that target this important ion channel.

References

- 1. ANO1, CaV1.2, and IP3R form a localized unit of EC-coupling in mouse pulmonary arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Local coupling of TRPC6 to ANO1/TMEM16A channels in smooth muscle cells amplifies vasoconstriction in cerebral arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

Ano1-IN-1's impact on PI3K/Akt signaling cascade

An in-depth technical guide for researchers, scientists, and drug development professionals on the impact of Ano1-IN-1 on the PI3K/Akt signaling cascade.

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that is crucial in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability.[1][2] Emerging evidence has highlighted the overexpression of ANO1 in several types of cancers, such as breast, ovarian, and gastrointestinal stromal tumors, where it is implicated in promoting cell proliferation, migration, and survival.[3][4][5] The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical intracellular cascade that regulates cell growth, metabolism, and survival.[6][7][8] Its dysregulation is a frequent event in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[6]

This technical guide provides a comprehensive overview of the impact of ANO1 inhibition, particularly through the use of small molecule inhibitors like this compound, on the PI3K/Akt signaling cascade. We will delve into the molecular mechanisms, present quantitative data from relevant studies, provide detailed experimental protocols, and visualize the key pathways and workflows.

The Role of ANO1 in Activating the PI3K/Akt Signaling Pathway

ANO1 contributes to the activation of the PI3K/Akt pathway through its interaction with and modulation of upstream signaling molecules. Several studies suggest that ANO1 can form a complex with the Epidermal Growth Factor Receptor (EGFR), a potent activator of the PI3K/Akt pathway.[1][2] Overexpression of ANO1 has been shown to enhance EGFR phosphorylation.[1][4] This activation of EGFR leads to the recruitment and activation of PI3K at the plasma membrane.

Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the membrane where it is subsequently phosphorylated and activated by other kinases. Activated Akt (p-Akt) then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[6][8]

Impact of ANO1 Inhibition on the PI3K/Akt Cascade

Pharmacological inhibition or genetic silencing of ANO1 has been demonstrated to suppress the PI3K/Akt signaling pathway, thereby reducing cancer cell proliferation and invasion.[3][9] Small molecule inhibitors, such as this compound and others like CaCCinh-A01, effectively block the chloride channel activity of ANO1.[10][11][12] This inhibition leads to a reduction in EGFR phosphorylation and, consequently, a significant decrease in the phosphorylation and activation of Akt.[1][13]

The downstream effects of reduced p-Akt levels are multifaceted, including decreased phosphorylation of mTOR, activation of pro-apoptotic proteins, and cell cycle arrest, ultimately leading to reduced cell viability and tumor growth.[3][14]

Quantitative Data on ANO1 Inhibition

The following table summarizes the observed effects of ANO1 inhibition on key components and outcomes of the PI3K/Akt signaling pathway, as reported in various studies.

| Cell Line(s) | Cancer Type | Method of Inhibition | Target Protein/Process | Observed Effect | Reference(s) |

| SKOV3, Caov-3 | Ovarian Cancer | ANO1 knockdown (siRNA) | Phosphorylation of PI3K/Akt | Profound inhibition | [9][13][15] |

| SMMC-7721, HepG2 | Hepatocellular Carcinoma | ANO1 overexpression | Phosphorylation of AKT (p-AKT) | Upregulation | [16] |

| ZR75-1, HCC1954 | Breast Cancer | ANO1 knockdown or pharmacological inhibition | Phosphorylation of AKT | Decreased phosphorylation | [13][15] |

| PC-3, HCT116, HT-29 | Prostate & Colon Cancer | CaCCinh-A01 (ANO1 inhibitor) | Cell Viability | Dose-dependent decrease | [10][14] |

| Te11, FaDu | Head and Neck Squamous Cell Carcinoma | CaCCinh-A01 (ANO1 inhibitor) | Cell Viability | Decreased over 72h | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol is for assessing the phosphorylation status of Akt and other related proteins following treatment with an ANO1 inhibitor.

1. Cell Culture and Treatment:

-

Culture cancer cells (e.g., SKOV3, PC-3) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-72 hours).

2. Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[17]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.[17]

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.[17]

-

Collect the supernatant containing the total protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation:

-

Mix 20-50 µg of protein from each sample with Laemmli sample buffer.[18]

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[17]

5. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

6. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies against p-Akt (e.g., at Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

7. Detection:

-

Wash the membrane again three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]

-

Quantify band intensity using densitometry software.

Cell Viability Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an ANO1 inhibitor.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate for the desired period (e.g., 72 hours).[10]

3. Reagent Incubation:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 10-20 µL per 100 µL of media).[19][20]

-

Incubate the plate for 1-4 hours at 37°C.[20] During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[20]

4. Absorbance Measurement:

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.[20]

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[19][20]

5. Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.

-

Plot the results to determine the IC50 value of the inhibitor.

Conclusion

The inhibition of the ANO1 channel presents a promising therapeutic strategy for cancers that are dependent on the PI3K/Akt signaling pathway. By disrupting the function of ANO1 with small molecule inhibitors like this compound, it is possible to attenuate the oncogenic signaling of the PI3K/Akt cascade, leading to reduced cancer cell proliferation and survival. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to investigate and leverage this therapeutic approach. Further research into the precise mechanisms of interaction and the development of more potent and selective ANO1 inhibitors will be crucial for translating these findings into clinical applications.

References

- 1. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]

- 2. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 5. Inhibition of ANO1/TMEM16A Chloride Channel by Idebenone and Its Cytotoxicity to Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An insight into PI3k/Akt pathway and associated protein-protein interactions in metabolic syndrome: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Ca2+ -activated chloride channel ANO1 suppresses ovarian cancer through inactivating PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 12. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 16. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thno.org [thno.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Ano1 Inhibition in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal (GI) motility is a complex, tightly regulated process essential for digestion and nutrient absorption. This process is primarily orchestrated by the coordinated contractions of smooth muscle cells, which are in turn governed by electrical signals known as slow waves. A key player in the generation of these slow waves is the Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC).[1][2][3] ANO1 is highly expressed in the interstitial cells of Cajal (ICC), the pacemaker cells of the gut, where it is fundamental for normal GI motility.[2][4][5][6][7] Dysregulation of ANO1 function has been implicated in various GI motility disorders, making it a promising therapeutic target.[2]

This technical guide explores the role of ANO1 in gastrointestinal motility, with a focus on the effects of its inhibition. While specific data for a compound designated "Ano1-IN-1" is not available in the public domain, this document will use "this compound" as a representative specific inhibitor to illustrate the principles of ANO1 inhibition. The quantitative data, experimental protocols, and signaling pathways described herein are based on studies of well-characterized ANO1 inhibitors such as T16Ainh-A01 and CaCCinh-A01.

The Central Role of ANO1 in Gastrointestinal Motility